6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

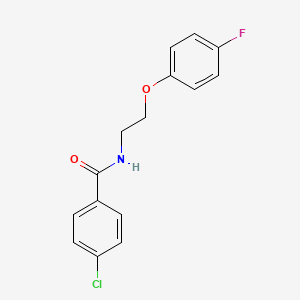

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate is a complex organic molecule known for its versatile applications in various fields. This compound features a unique structure with multiple functional groups, making it an intriguing subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate typically involves multi-step organic reactions. The key steps generally include:

Formation of the 1,3,4-thiadiazole ring through cyclization reactions.

Attachment of the 2-ethylbutanamido group via amide bond formation.

Introduction of the pyran ring through a condensation reaction.

Esterification to link the pyran and 4-methoxyphenyl acetate groups.

Industrial Production Methods

Industrial production may follow the same synthetic route but is optimized for higher yield and efficiency. This optimization might include:

Use of specific catalysts to speed up reactions.

Controlled temperature and pressure conditions.

Purification steps like crystallization or chromatography to ensure compound purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes a variety of chemical reactions, including:

Oxidation: : Introduction of an oxygen atom or removal of hydrogen atoms, which can modify its functional groups.

Reduction: : Addition of hydrogen atoms or removal of oxygen atoms, potentially changing the compound's reactivity.

Substitution: : Exchange of one functional group for another, particularly involving the thiadiazole or pyran rings.

Common Reagents and Conditions

Oxidation: : Commonly uses reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: : Often utilizes lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Typically involves nucleophiles or electrophiles depending on the reaction environment.

Major Products

The major products of these reactions depend on the initial reaction conditions but may include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct physical and chemical properties.

Scientific Research Applications

Chemistry

Analytical Chemistry: : Used as a standard or reagent in various chemical analyses due to its well-defined structure.

Synthetic Chemistry: : A model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biochemistry: : Investigated for its interactions with biological molecules, such as enzymes or receptors.

Pharmacology: : Potential use as a drug candidate or lead compound in drug development efforts.

Medicine

Therapeutics: : Explored for its medicinal properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Diagnostic Tools: : Utilized in developing assays or imaging agents.

Industry

Material Science: : Integration into advanced materials, such as polymers or nanocomposites, for enhanced performance.

Agriculture: : Potential application in agrochemicals as a pesticide or herbicide.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets, such as:

Enzymes: : Inhibition or activation of enzymatic activity through binding to the active site.

Receptors: : Modulation of receptor function, affecting cell signaling pathways.

The pathways involved are complex and may include:

Signal Transduction: : Alteration of cellular communication processes.

Gene Expression: : Regulation of genes responsible for various physiological functions.

Comparison with Similar Compounds

When comparing this compound with similar molecules, we can highlight its unique features:

Structural Uniqueness: : The combination of thiadiazole, pyran, and methoxyphenyl groups in a single molecule is relatively rare.

Functional Versatility: : The compound's diverse functional groups allow it to participate in a wide range of chemical reactions.

Similar Compounds

Thiadiazole Derivatives: : Compounds with a 1,3,4-thiadiazole ring, often used in pharmaceutical research.

Pyran Derivatives: : Molecules containing a pyran ring, known for their biological activity.

Methoxyphenyl Acetate Esters: : Esters of 2-(4-methoxyphenyl)acetic acid, studied for their therapeutic potential.

This exploration into 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate shows the compound's rich versatility and the breadth of its applications across various scientific disciplines.

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6S2/c1-4-15(5-2)21(29)24-22-25-26-23(34-22)33-13-17-11-18(27)19(12-31-17)32-20(28)10-14-6-8-16(30-3)9-7-14/h6-9,11-12,15H,4-5,10,13H2,1-3H3,(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXSXQHYGBPLJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2614242.png)

![2-(benzylsulfanyl)-3-(3,4-dimethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2614243.png)

![Methyl 5-methyl-4-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2614245.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2614246.png)